![molecular formula C9H18N2O4S B1374455 Methyl 1-(2-sulfamoylethyl)piperidine-4-carboxylate CAS No. 1354952-68-3](/img/structure/B1374455.png)
Methyl 1-(2-sulfamoylethyl)piperidine-4-carboxylate
Overview
Description
Methyl 1-(2-sulfamoylethyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C9H18N2O4S and a molecular weight of 250.32 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a sulfamoylethyl group and a carboxylate ester. It is used in various chemical and pharmaceutical applications due to its reactivity and functional groups.
Preparation Methods
The synthesis of Methyl 1-(2-sulfamoylethyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with sulfamoyl chloride and subsequent esterification. One common method includes:
Starting Material: Piperidine-4-carboxylic acid.
Reaction with Sulfamoyl Chloride: The piperidine-4-carboxylic acid is reacted with sulfamoyl chloride in the presence of a base such as triethylamine to form the sulfamoylethyl derivative.
Esterification: The resulting product is then esterified using methanol and a catalyst like sulfuric acid to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 1-(2-sulfamoylethyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfamoylethyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed from these reactions include sulfonic acids, alcohols, and substituted piperidine derivatives.
Scientific Research Applications
The synthesis of methyl 1-(2-sulfamoylethyl)piperidine-4-carboxylate typically involves the following steps:
- Formation of the Piperidine Ring : The initial step often includes the cyclization of appropriate precursors to form the piperidine structure.
- Introduction of the Sulfamoyl Group : This can be achieved through reactions involving sulfamoyl chlorides or similar reagents that facilitate the attachment of the sulfamoyl moiety to the piperidine nitrogen.
- Methyl Esterification : The carboxylic acid group is converted into a methyl ester using reagents such as methanol and acid catalysts.
This multi-step synthetic route allows for the incorporation of various functional groups, enhancing the compound's biological activity.
Biological Activities
This compound exhibits a range of biological activities, making it a valuable candidate for drug development:
- Antimicrobial Properties : Research indicates that compounds containing piperidine rings often display significant antimicrobial activity. The sulfamoyl group may enhance this effect by increasing solubility and bioavailability.
- Anticancer Potential : Studies have shown that derivatives of piperidine can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Neurological Effects : Some piperidine derivatives are investigated for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems.
Case Studies
Several case studies highlight the efficacy and potential applications of this compound:
- Antitubercular Agents : A study demonstrated that derivatives of methyl piperidine compounds could serve as effective antitubercular agents, showcasing their potential in treating resistant strains of Mycobacterium tuberculosis .
- Protein Kinase Inhibitors : Research indicates that piperidine-based compounds can act as inhibitors for specific protein kinases involved in cancer pathways, suggesting a role in targeted cancer therapy .
- Synthesis of Aminopyrazine Inhibitors : The compound has been utilized as a reactant in synthesizing aminopyrazine inhibitors, which have shown promise in modulating various biological processes linked to disease states .
Mechanism of Action
The mechanism of action of Methyl 1-(2-sulfamoylethyl)piperidine-4-carboxylate involves its interaction with biological targets such as enzymes and receptors. The sulfamoylethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring provides structural stability and enhances binding affinity to molecular targets .
Comparison with Similar Compounds
Methyl 1-(2-sulfamoylethyl)piperidine-4-carboxylate can be compared with similar compounds such as:
Methyl piperidine-4-carboxylate: Lacks the sulfamoylethyl group, making it less reactive in certain chemical reactions.
Ethyl 1-(2-sulfamoylethyl)piperidine-4-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester, which can affect its reactivity and solubility.
Piperidine-4-carboxylic acid: The parent compound without esterification and sulfamoylation, used as a starting material in synthesis.
Biological Activity
Methyl 1-(2-sulfamoylethyl)piperidine-4-carboxylate is a chemical compound with potential biological activity, particularly in medicinal chemistry. Its structural formula is represented as , and it features a piperidine ring substituted with a sulfonamide moiety, which is significant for its biological interactions.
Structural Characteristics
- Molecular Formula : C9H18N2O4S
- Molecular Weight : 250.31 g/mol
- SMILES Notation : COC(=O)C1CCN(CC1)CCS(=O)(=O)N
- InChI Key : AKYOQUSGOPGRHZ-UHFFFAOYSA-N
Biological Activity
The biological activity of this compound has not been extensively documented in the literature; however, its structural components suggest several potential pharmacological effects:
- Antimicrobial Activity : Compounds with sulfonamide groups often exhibit antimicrobial properties. The sulfonamide moiety can inhibit bacterial growth by interfering with folic acid synthesis, making this compound a candidate for further exploration in antimicrobial applications .
- Antitumor Potential : The piperidine structure is frequently found in various pharmacologically active compounds, including those with anticancer properties. Research into similar piperidine derivatives has shown promising results in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
- Enzyme Inhibition : Given the sulfonamide's known mechanism of action as an inhibitor of carbonic anhydrase and other enzymes, this compound may also interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like glaucoma or edema .
Case Studies
Although there are no specific case studies directly addressing this compound, analogous studies on piperidine derivatives provide insight into potential applications:
- Antimicrobial Testing : A study on sulfonamide derivatives demonstrated significant antibacterial activity against various strains of bacteria, suggesting that this compound could be evaluated similarly for its effectiveness against resistant bacterial strains .
- Cancer Cell Line Studies : Research involving piperidine-based compounds has shown that they can effectively inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These findings indicate a pathway for investigating the anticancer potential of this compound .
Properties
IUPAC Name |
methyl 1-(2-sulfamoylethyl)piperidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4S/c1-15-9(12)8-2-4-11(5-3-8)6-7-16(10,13)14/h8H,2-7H2,1H3,(H2,10,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYOQUSGOPGRHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CCS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301154857 | |
Record name | 4-Piperidinecarboxylic acid, 1-[2-(aminosulfonyl)ethyl]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301154857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354952-68-3 | |
Record name | 4-Piperidinecarboxylic acid, 1-[2-(aminosulfonyl)ethyl]-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354952-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidinecarboxylic acid, 1-[2-(aminosulfonyl)ethyl]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301154857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 1-(2-sulfamoylethyl)piperidine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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